molecular formula C10H17N3S B2572792 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1267786-31-1

5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No. B2572792
CAS RN: 1267786-31-1
M. Wt: 211.33
InChI Key: JTHSWUAZIVCTTC-UHFFFAOYSA-N
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Description

The compound “5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic and have diverse biological activities. The compound also contains a 2-methylpiperidine group, which is a type of secondary amine .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The 2-methylpiperidine group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The 2-methylpiperidine group would add additional complexity to the structure .


Chemical Reactions Analysis

As an organic compound containing nitrogen, sulfur, and carbon, “5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine” could participate in a variety of chemical reactions. These might include nucleophilic substitutions, eliminations, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the thiazole ring and the 2-methylpiperidine group .

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

Spectroscopic characterization and crystallographic elucidation of related thiazole compounds reveal their molecular structure and properties. For example, a study on "5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine" used spectroscopic methods and DFT calculations to investigate the molecular structure, revealing insights into its spectroscopic features and tautomeric forms (Al-Harthy et al., 2019).

Synthesis and Biological Activity

Research on synthesizing thiazole derivatives and evaluating their biological activities is common. For instance, the synthesis of thiazole clubbed pyrazole derivatives has shown promising anti-infective and cytotoxic activities (Bansal et al., 2020). Another study on Schiff bases derived from 1,3,4-thiadiazole compounds has explored their antiproliferative and antimicrobial properties (Gür et al., 2020).

Molecular and Electronic Structure Analysis

Experimental and theoretical investigations of related compounds' molecular and electronic structures provide valuable insights into their characteristics. A study on "5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine" highlighted the use of NMR, IR, X-ray diffraction, and DFT methods for characterization, showcasing the importance of such analyses in understanding compound properties (Özdemir et al., 2009).

Synthesis and X-ray Studies

Syntheses and structural analyses of thiazole derivatives, including X-ray and DFT studies, are crucial for understanding their potential applications. Research on compounds such as "5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine" and related derivatives demonstrate the process of characterizing new compounds through synthetic and analytical techniques (Dani et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

5-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-4-2-3-5-13(8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHSWUAZIVCTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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